tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Overview
Description
Tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, with the CAS number 1445951-38-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , and it has a molecular weight of 267.32 g/mol. The structural formula can be represented as follows:
- IUPAC Name : tert-butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7-carboxylate
- Molecular Structure :
- SMILES : CC1C2=NC=C(N2CCN1C(=O)OC(C)(C)C)CO
- InChI Key : NQCDRTVKZMSHQL-UHFFFAOYSA-N
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that imidazo[1,2-a]pyrazine derivatives possess antimicrobial properties. While specific data on this compound is limited, related structures have shown efficacy against various bacterial strains.
- Anticancer Potential : Preliminary investigations into similar compounds indicate potential anticancer properties. For example, modifications in the imidazo[1,2-a]pyrazine scaffold have been linked to enhanced cytotoxicity against cancer cell lines.
- Neurological Effects : Certain derivatives have been explored for their effects on neurotransmitter systems. Compounds with similar structures have demonstrated interactions with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders.
The biological activity of this compound likely stems from its ability to interact with various biological targets:
- Receptor Binding : The imidazo[1,2-a]pyrazine core may facilitate binding to specific receptors involved in neurotransmission or cell signaling pathways.
- Enzyme Inhibition : Compounds in this class may act as enzyme inhibitors, affecting metabolic pathways critical for cell proliferation and survival.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of related imidazo[1,2-a]pyrazine derivatives against common pathogens. The results indicated that modifications at the nitrogen positions significantly influenced activity levels. Although direct data on this compound were not reported, trends observed suggest potential for further exploration in this area .
Case Study 2: Anticancer Activity
In another research project focused on the anticancer properties of imidazo[1,2-a]pyrazines, several derivatives were tested against human cancer cell lines. The findings revealed that certain structural modifications enhanced cytotoxicity significantly compared to controls. Although direct testing of this compound was not included in this study, its structural characteristics align with those that showed promising results .
Data Table
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₁N₃O₃ |
Molecular Weight | 267.32 g/mol |
IUPAC Name | tert-butyl 3-(hydroxymethyl)... |
Biological Activities | Antimicrobial; Anticancer; Neurological |
Potential Mechanisms | Receptor binding; Enzyme inhibition |
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-9-11-14-7-10(8-17)16(11)6-5-15(9)12(18)19-13(2,3)4/h7,9,17H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCDRTVKZMSHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC=C(N2CCN1C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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